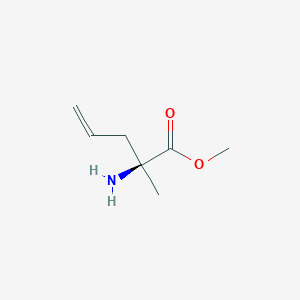
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Übersicht
Beschreibung
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (2-CNDDMA) is an organic compound that has been gaining attention in the scientific research community due to its potential applications in various areas. 2-CNDDMA is a derivative of acrylamide, and has been found to possess a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to be useful in a variety of scientific research areas. It has been used as an inhibitor of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs on the central nervous system. Additionally, 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been used in the study of apoptosis, or programmed cell death.
Wirkmechanismus
The mechanism of action of 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not yet fully understood. However, it is believed that 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide acts by binding to the active site of monoamine oxidase B, which inhibits the enzyme’s activity. This, in turn, leads to an increase in the levels of monoamines such as dopamine and serotonin, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and cell death. Additionally, it has been found to have antidepressant-like effects, as it can increase the levels of serotonin and dopamine in the brain. It has also been found to have anti-inflammatory effects, as it can reduce the levels of inflammatory cytokines in the body. Lastly, it has been found to have a variety of other beneficial effects, such as reducing pain, improving memory, and improving sleep.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide has several advantages for lab experiments. Firstly, it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable, and can be stored for a long period of time without significant degradation. Lastly, it is relatively inexpensive, making it an attractive option for researchers on a budget. The main limitation of 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide is that its mechanism of action is still not fully understood, making it difficult to accurately predict its effects in certain situations.
Zukünftige Richtungen
The potential future directions for 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide are numerous. Firstly, further research is needed to better understand its mechanism of action, as well as to identify new potential applications for it. Additionally, further research is needed to better understand its effects on various physiological processes, as well as to identify potential side effects. Lastly, further research is needed to develop new synthetic methods for the production of 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, as well as to develop new formulations that can be used in a variety of applications.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17(5-2)15(19)12(10-16)8-11-6-7-13(18)14(9-11)20-3/h6-9,18H,4-5H2,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGDJLRURNRLD-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)




![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)


![3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332424.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332426.png)
